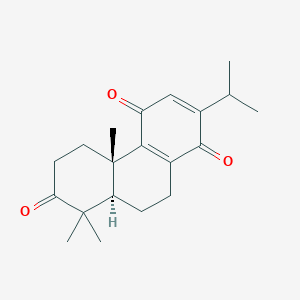
Triptoquinone H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triptoquinone H is a natural product isolated from the traditional Chinese medicinal plant Tripterygium hypoglaucum. This compound is known for its strong cytotoxic, immunomodulatory, and anti-inflammatory activities .
Preparation Methods
Triptoquinone H is typically extracted from the stems of Tripterygium wilfordii using a combination of silica gel, medium pressure liquid chromatography, Sephadex LH-20, and high-performance liquid chromatography . The structures of the isolated compounds are established through extensive spectroscopic methods and comparison with literature data .
Chemical Reactions Analysis
Triptoquinone H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Triptoquinone H has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and mechanisms of quinones.
Biology: It is investigated for its cytotoxic effects on various cell lines, making it a potential candidate for cancer research.
Mechanism of Action
Triptoquinone H exerts its effects through several mechanisms:
Cytotoxicity: It induces cell death in cancer cells by disrupting cellular processes and inducing apoptosis.
Immunomodulation: It modulates the immune response by affecting the activity of immune cells and cytokines.
Anti-inflammatory: It inhibits the production of inflammatory mediators such as nitric oxide and cyclooxygenase-2.
The molecular targets and pathways involved in these mechanisms include inducible nitric oxide synthase and cyclooxygenase-2 .
Comparison with Similar Compounds
. Similar compounds include:
Triptoquinone A: Known for its ability to inhibit inducible nitric oxide synthase induction by lipopolysaccharide or interleukin-1β.
Triptoquinone B: Exhibits inhibitory activity on lipopolysaccharide-induced nitric oxide production in macrophages.
Hinokione: Another diterpene quinone with anti-inflammatory properties.
Triptoquinone H stands out due to its strong cytotoxic, immunomodulatory, and anti-inflammatory activities, making it a unique and valuable compound for scientific research .
Properties
CAS No. |
268541-23-7 |
|---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4bS,8aR)-4b,8,8-trimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione |
InChI |
InChI=1S/C20H26O3/c1-11(2)13-10-14(21)17-12(18(13)23)6-7-15-19(3,4)16(22)8-9-20(15,17)5/h10-11,15H,6-9H2,1-5H3/t15-,20-/m0/s1 |
InChI Key |
JRDCNBZYYIEMRB-YWZLYKJASA-N |
Isomeric SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC(=O)C3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















